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Compound of Interest

Compound Name: (-)-Carvone

Cat. No.: B1668593

A Technical Guide to the Spectroscopic Analysis of (R)-(-)-Carvone

This document provides an in-depth analysis of the spectroscopic data for (R)-(-)-carvone, a
naturally occurring monoterpenoid. The intended audience for this guide includes researchers,
scientists, and professionals in the field of drug development and natural product chemistry.
This guide compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, along with the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. For (R)-(-)-carvone, both *H and 3C NMR data are
crucial for its structural elucidation and characterization.

'H Nuclear Magnetic Resonance (*H NMR) Data

The 'H NMR spectrum of (R)-(-)-carvone, typically recorded in deuterated chloroform (CDCIs),
reveals distinct signals corresponding to the different protons in the molecule. The chemical
shifts () are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: *H NMR Spectroscopic Data for (R)-(-)-Carvone[1]
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Proton Assignment Chemical Shift (6, ppm) Multiplicity
H-3 6.758 m
H-8a 4.809 S
H-8b 4.759 S
H-4 2.689 m
H-5a 2.588 m
H-5b 2.381 m
H-6a 2.588 m
H-6b 2.381 m
H-7 1.788 S
H-9 1.754 s

Data acquired in CDCls at 298 K.[1][2]

13C Nuclear Magnetic Resonance (**C NMR) Data

The 3C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: 13C NMR Spectroscopic Data for (R)-(-)-Carvone[1]
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Carbon Assignment Chemical Shift (6, ppm)
C-1 (C=0) 199.815
C-2 135.424
C-3 144.633
C-4 42.452
C-5 31.227
C-6 43.142
C-7 15.719
C-8 146.708
C-9 20.533
C-10 110.452

Data acquired in CDCls at 298 K.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. The IR spectrum of carvone shows
characteristic absorption bands for its ketone and alkene functionalities.

Table 3: Key IR Absorption Bands for (R)-(-)-Carvone[3]
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Wavenumber (cm~?)

Bond Vibration

Functional Group

3083, 3072, 3046, 3010 =C-H stretch Alkene
2964, 2920 C-H asymmetric stretch Alkane
2856, 2834 C-H symmetric stretch Alkane
1670 C=0 stretch (conjugated) a,B-Unsaturated Ketone
1645 C=C stretch Alkene
1436 C-H asymmetric bend Alkane
1375 C-H symmetric bend Alkane

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The mass spectrum of (R)-(-)-carvone provides information about its molecular weight and

fragmentation pattern. Electron impact (El) at 70 eV is a common ionization method.[4][5][6]

Table 4: Major lons in the Mass Spectrum of (R)-(-)-Carvone[7]

m/z Proposed Fragment lon Relative Abundance
150 [C10H140]* (MY) Moderate

135 [M - CHs]* Low

108 [C7HsO]* High

93 [CeHsO]* Moderate

82 [CsHeO] " Base Peak (100%)

54 [CaHe]* High

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data

presented above.
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NMR Spectroscopy

Sample Preparation: For *H and 3C NMR, a sample of (R)-(-)-carvone (typically 5-25 mg for
1H, and a more concentrated solution for 13C) is dissolved in approximately 0.6-0.7 mL of a
deuterated solvent, commonly chloroform-d (CDCIs).[8][9][10] The solution is then filtered
through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove
any particulate matter.[9][10][11]

Instrumentation and Acquisition: The spectra are recorded on an NMR spectrometer, for
instance, a Bruker DMX-500MHz instrument.[1] The spectrometer is locked onto the
deuterium signal of the solvent.[8] Shimming is performed to optimize the homogeneity of the
magnetic field.[8] For *H NMR, a sufficient number of scans are acquired to obtain a good
signal-to-noise ratio. For 13C NMR, a larger number of scans is typically required due to the
lower natural abundance of the 13C isotope.[9][10]

Infrared (IR) Spectroscopy

Sample Preparation and Instrumentation: Attenuated Total Reflectance (ATR) is a common
and convenient method for obtaining the IR spectrum of liquid samples like (R)-(-)-carvone.
[12][13][14] A small drop of the neat liquid is placed directly onto the ATR crystal (e.g.,
diamond or zinc selenide).[12]

Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.[12] A background spectrum of the clean ATR crystal is first collected. The
sample is then applied, and the sample spectrum is recorded. The final absorbance
spectrum is generated by ratioing the sample spectrum against the background spectrum.
The typical spectral range is 4000-400 cm~1.

Mass Spectrometry (MS)

Sample Introduction and lonization: For a volatile compound like (R)-(-)-carvone, Gas
Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique.[15][16] A dilute
solution of the sample in a volatile organic solvent (e.g., acetone or hexane) is prepared.[17]
[18] A small volume (typically 1 L) is injected into the GC, where the compound is vaporized
and separated from the solvent on a capillary column.[15][16][17] Upon elution from the
column, the sample enters the mass spectrometer and is ionized, commonly by electron
impact (El) at 70 eV.[4][6][17]
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+ Mass Analysis and Detection: The resulting ions are separated based on their mass-to-
charge ratio by a mass analyzer, such as a quadrupole.[6] The detector then records the
abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of (R)-(-)-carvone.

Sample Preparation

(R)-(-)-Carvone Sample

/ Dissolve in CDCIs  |Apply to ATR crystal\ﬂect into GC

Spectroscopic Techniques

NMR Spectroscopy IR Spectroscopy
(*H and 3C) (ATR-FTIR)

Mass Spectrometry

(GC-MS)

Data Acquigition & Analysis

Chemical Shifts ()
Coupling Constants (J)
Multiplicities

Vibrational Frequencies (cm~1) Mass-to-Charge Ratios (m/z)
Functional Group Identification Fragmentation Pattern

Structural Elucidation

Structure Confirmation of
(R)-(-)-Carvone

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://docta.ucm.es/rest/api/core/bitstreams/9f78088a-4d17-4842-b402-04eedbd89565/content
https://www.benchchem.com/product/b1668593?utm_src=pdf-body
https://www.benchchem.com/product/b1668593?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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